D-Rhamnose

Catalog No.
S621246
CAS No.
634-74-2
M.F
C6H12O5
M. Wt
164.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Rhamnose

CAS Number

634-74-2

Product Name

D-Rhamnose

IUPAC Name

(2S,3S,4R,5R)-2,3,4,5-tetrahydroxyhexanal

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

InChI

InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4-,5-,6-/m1/s1

InChI Key

PNNNRSAQSRJVSB-KVTDHHQDSA-N

SMILES

CC(C(C(C(C=O)O)O)O)O

Canonical SMILES

CC(C(C(C(C=O)O)O)O)O

Isomeric SMILES

C[C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O

Aldehydo-D-rhamnose is the open-chain aldehyde form of D-rhamnose.

D-Rhamnose (CAS 634-74-2) is a rare 6-deoxy-D-hexose (methyl pentose) that serves as a highly specialized chiral building block and analytical standard. Unlike its naturally abundant enantiomer, L-Rhamnose, which is ubiquitous in plant cell walls, D-Rhamnose is predominantly found in the glycoconjugates of specific pathogenic bacteria, most notably as the structural foundation of the Common Polysaccharide Antigen (CPA) in Pseudomonas aeruginosa [1]. In commercial procurement, D-Rhamnose is prioritized by pharmaceutical and glycobiology laboratories over generic hexoses because it provides direct synthetic access to rare D-rhamnosyl motifs without the need for complex, multi-step deoxygenation of D-Mannose[2]. Its primary industrial value lies in its role as a non-substitutable precursor for bacterial vaccine development, targeted antimicrobial research, and the synthesis of complex, pathogen-mimicking oligosaccharides [3].

Substituting D-Rhamnose with its abundant enantiomer, L-Rhamnose, or its oxygenated analog, D-Mannose, leads to immediate failure in both biological assays and synthetic workflows. Biological targets, such as the Pseudomonas WbpZ glycosyltransferase or pyocin L1 bacteriocins, are strictly stereoselective; L-Rhamnose cannot bind to these D-Rhamnose-specific receptors or participate in GDP-D-Rha-dependent biosynthetic pathways [1]. Conversely, while D-Mannose shares the same stereochemistry at carbons 2 through 5, it possesses a hydroxyl group at C6 instead of the hydrophobic methyl group found in D-Rhamnose. Utilizing D-Mannose as a synthetic starting material requires a tedious 5- to 6-step global deoxygenation sequence (typically involving halogenation and radical reduction) that incurs significant mass loss and extends production timelines[2]. Therefore, direct procurement of D-Rhamnose is mandatory for maintaining stereochemical fidelity and process efficiency.

Synthetic Efficiency: Bypassing D-Mannose Deoxygenation

When synthesizing D-rhamnoside building blocks for bacterial antigens, starting from D-Mannose requires a multi-step deoxygenation process. Recent synthetic protocols demonstrate that converting D-Mannose to a functional D-rhamnoside requires approximately 6 distinct steps (including protection, C6-iodination, and radical reduction), resulting in an overall yield of only ~50% [1]. Procuring D-Rhamnose directly eliminates these 6 synthetic steps and avoids the 50% mass loss associated with the deoxygenation sequence.

Evidence DimensionSynthetic steps and overall yield to D-rhamnoside core
Target Compound Data0 deoxygenation steps; 100% starting mass retention
Comparator Or BaselineD-Mannose (6 steps; ~50% overall yield)
Quantified DifferenceEliminates 6 synthetic steps and prevents ~50% yield loss
ConditionsPreparation of conjugation-ready D-rhamnopyranoside building blocks

Direct procurement of D-Rhamnose drastically reduces reagent costs, labor, and time in the synthesis of complex bacterial oligosaccharides.

Enzymatic Specificity in Bacterial Antigen Biosynthesis

The Common Polysaccharide Antigen (CPA) of Pseudomonas aeruginosa is a homopolymer of D-Rhamnose. The glycosyltransferase WbpZ specifically utilizes GDP-D-Rhamnose to form alpha-1,3 linkages on lipid acceptors[1]. L-Rhamnose, which is processed via the entirely different dTDP-L-Rhamnose pathway in other organisms, is structurally incompatible with the WbpZ/WbpX/WbpY enzyme cluster. Therefore, in vitro reconstitution of CPA requires the D-enantiomer exclusively.

Evidence DimensionSubstrate utilization by WbpZ glycosyltransferase
Target Compound DataExclusive donor substrate (via GDP-D-Rha) for alpha-1,3 linkage formation
Comparator Or BaselineL-Rhamnose (Not a substrate; utilizes dTDP pathway)
Quantified Difference100% orthogonal pathway utilization; strict stereochemical requirement
ConditionsIn vitro biosynthesis of P. aeruginosa CPA using WbpZ

Researchers developing Pseudomonas vaccines or studying its virulence factors must procure D-Rhamnose, as L-Rhamnose will yield zero enzymatic incorporation.

Receptor Binding for Targeted Antimicrobials

Lectin-like bacteriocins, such as pyocin L1, exhibit genus-specific killing activity against Pseudomonas species by specifically binding to the D-Rhamnose homopolymers of the CPA [1]. Assays demonstrate that pyocin L1 requires the specific stereochemistry of D-Rhamnose for its C-terminal carbohydrate-binding domain to attach to the cell surface. Lipopolysaccharides composed of L-Rhamnose (common in other bacteria and plants) fail to act as cellular receptors for these bacteriocins.

Evidence DimensionCellular receptor binding for Pyocin L1
Target Compound DataHigh-affinity binding enabling extraordinary bactericidal potency
Comparator Or BaselineL-Rhamnose (No binding affinity)
Quantified DifferenceAbsolute requirement of D-Rhamnose for bacteriocin-mediated killing
ConditionsSurface receptor binding and bactericidal assays for lectin-like pyocins

Procuring D-Rhamnose is essential for standardizing assays and developing targeted protein antibiotics against multi-drug resistant Pseudomonas.

Synthesis of Pseudomonas aeruginosa Vaccine Candidates

Because D-Rhamnose is the exclusive monomeric unit of the P. aeruginosa Common Polysaccharide Antigen (CPA), it is the mandatory starting material for the chemical or chemoenzymatic synthesis of CPA repeating units ([D-Rhaα1-2-D-Rhaα1-3-D-Rhaα1-3]). It ensures the correct stereochemistry required to elicit protective immune responses [1].

Streamlined Production of Rare Deoxy-Sugar Building Blocks

In complex oligosaccharide synthesis, D-Rhamnose is procured to bypass the inefficient, multi-step deoxygenation of D-Mannose. It serves as a highly efficient chiral pool precursor for creating selectively protected D-rhamnosyl donors and acceptors with significantly higher overall yields and shorter production timelines [2].

Screening and Standardization of Lectin-Like Bacteriocins

D-Rhamnose and its polymerized derivatives are utilized as specific binding targets in the development of novel protein antibiotics, such as pyocins. It serves as an essential reagent for competitive binding assays and structural studies evaluating the efficacy of bacteriocins against Pseudomonas species [3].

XLogP3

-2.4

UNII

53N1T0V28U

Other CAS

634-74-2

Wikipedia

D-rhamnose

Dates

Last modified: 08-15-2023

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